molecular formula C11H14FN B1588368 (2S)-2-(4-fluorophenyl)piperidine CAS No. 1187468-21-8

(2S)-2-(4-fluorophenyl)piperidine

Cat. No.: B1588368
CAS No.: 1187468-21-8
M. Wt: 179.23 g/mol
InChI Key: IAQQDIGGISSSQO-NSHDSACASA-N
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Description

(2S)-2-(4-Fluorophenyl)piperidine is a chiral, fluorinated piperidine derivative offered as a high-purity building block for pharmaceutical and medicinal chemistry research. Fluorinated piperidines are indispensable scaffolds in drug development, featured in over twenty classes of pharmaceuticals and identified as the most prevalent nitrogen heterocycle in FDA-approved drugs . The incorporation of fluorine into lead compounds is a established strategy to fine-tune critical properties such as metabolic stability, lipophilicity, and membrane permeability . This compound is particularly valuable in Central Nervous System (CNS) drug discovery programs. The fluorophenyl-piperidine structure is a recognized pharmacophore, and the specific stereochemistry of the (S)-enantiomer is crucial for studying stereospecific interactions with biological targets . Researchers utilize this compound in the synthesis of potential orexin receptor antagonists , and for constructing complex molecules in Structure-Activity Relationship (SAR) studies to investigate the impact of the fluorine atom and chiral center on binding affinity and potency . Its applications also extend to the development of radiopharmaceuticals and PET tracer molecules, leveraging the favorable nuclear properties of fluorine-18 . Safety Notice: This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQDIGGISSSQO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427419
Record name (S)-2-(4-Fluoro-phenyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187468-21-8
Record name (S)-2-(4-Fluoro-phenyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2s 2 4 Fluorophenyl Piperidine and Its Chiral Analogs

Enantioselective Synthesis Strategies for (2S)-2-(4-Fluorophenyl)piperidine

The creation of the specific (S)-enantiomer of 2-(4-fluorophenyl)piperidine (B1364552) requires precise control over the stereochemical outcome of the synthesis. Modern organic synthesis has produced a variety of powerful methods to achieve this, broadly categorized into catalyst-controlled, auxiliary-controlled, and biocatalytic approaches.

Chiral Catalyst-Controlled Approaches (e.g., Rhodium-catalyzed asymmetric carbometalation, Copper-catalyzed cyclization)

Chiral transition-metal catalysts have emerged as powerful tools for the asymmetric synthesis of piperidines. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Rhodium-catalyzed reactions, such as the asymmetric [2+2+2] cycloaddition, provide a potent method for constructing polysubstituted piperidine (B6355638) scaffolds. researchgate.netjst.go.jp This methodology allows for the union of three components, like an alkyne, alkene, and isocyanate, with a chiral rhodium(I) complex to build the heterocyclic ring with high enantioselectivity. researchgate.net The use of a cleavable tether can facilitate the synthesis of monocyclic piperidines. researchgate.netjst.go.jp For instance, a rhodium(I)-catalyzed cycloaddition between an oxygen-linked alkenyl isocyanate and various alkynes proceeds in good yields and high enantioselectivity. Subsequent reduction and cleavage of the tether afford functionalized N-methylpiperidine products. researchgate.net Another advanced rhodium-catalyzed approach involves an addition-carbocyclization cascade reaction of N-bridged oxoenoate scaffolds with arylboronic acids, which can yield polyfunctionalized chiral piperidines with excellent control of stereochemistry (>99% de, ≤99% ee). thieme-connect.com

Copper-catalyzed methods are also prominent in the enantioselective synthesis of chiral piperidines. An enantioselective δ C-H cyanation, for example, can be achieved by using a chiral copper catalyst to intercept an N-centered radical relay. wikipedia.org This process generates enantioenriched δ-amino nitriles, which serve as versatile precursors to a variety of chiral piperidines. wikipedia.org Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes represents an efficient route to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method's utility has been demonstrated in the synthesis of key intermediates for pharmaceuticals. nih.gov Other copper-catalyzed reactions, such as those involving chiral 1,8-naphthyridine-based ligands, have shown promise in the atroposelective synthesis of axially chiral compounds, a strategy that could be adapted for piperidine derivatives. nih.gov

Catalytic SystemReaction TypeKey FeaturesReference
Rhodium(I)/Chiral Diene[2+2+2] CycloadditionAccess to polysubstituted piperidines; High enantioselectivity. researchgate.netjst.go.jp
Rhodium(I)/Chiral DieneAddition-CarbocyclizationCreates three contiguous stereocenters; Excellent diastereoselectivity and enantioselectivity. thieme-connect.com
Copper/Chiral Ligandδ C-H CyanationRadical relay mechanism; Forms enantioenriched δ-amino nitriles as precursors. wikipedia.org
Copper/(S,S)-Ph-BPECyclizative AminoborationForms 2,3-cis-disubstituted piperidines; Excellent enantioselectivity. nih.gov

Chiral Auxiliary and Chiral Substrate-Controlled Methods

An alternative to chiral catalysts is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. google.com Once the desired stereocenter is set, the auxiliary is removed and can often be recycled. google.com

A powerful example is the use of (R)-phenylglycinol as a chiral auxiliary. researchgate.netresearchgate.net The cyclodehydration of achiral aryl-delta-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams with high stereoselectivity. These lactams are versatile intermediates that can be further transformed into either the (R)- or (S)-enantiomer of 2-arylpiperidines, demonstrating an enantiodivergent synthesis. researchgate.netresearchgate.net This strategy was successfully applied to the concise synthesis of the piperidine alkaloid (-)-anabasine. researchgate.net

The "chiral pool" provides another substrate-controlled approach, utilizing naturally occurring enantiomerically pure compounds like sugars or amino acids as starting materials for the synthesis of complex chiral molecules like polyhydroxylated piperidines. nih.gov

Enzymatic and Biocatalytic Routes to Chiral Piperidines

Biocatalysis offers a green and highly selective alternative for producing chiral piperidines. rsc.orgacs.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. rsc.org

One prominent strategy is the enzymatic desymmetrization of prochiral or meso-piperidine substrates. For example, Aspergillus niger lipase (B570770) (ANL) can be used for the kinetic resolution of meso-cis-2,6-substituted piperidines, proceeding with excellent chemical yield and high enantiotopic selectivity (ee ≥ 98%). acs.org

Another innovative approach is the chemo-enzymatic dearomatization of pyridines. rsc.orgacs.org This method can involve a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. rsc.org This strategy highlights the power of combining chemical synthesis with biocatalysis to access important chiral compounds. acs.org Furthermore, imine reductases (IREDs) have garnered significant attention for their ability to catalyze the asymmetric reduction of imines to produce optically pure secondary amines and heterocyclic compounds. rsc.org

Biocatalytic MethodEnzyme(s)Key TransformationAdvantagesReference
Enzymatic DesymmetrizationAspergillus niger lipase (ANL)Kinetic resolution of meso-piperidinesHigh yield and enantioselectivity (≥98% ee). acs.org
Chemo-enzymatic DearomatizationAmine Oxidase / Ene-Imine ReductaseCascade conversion of tetrahydropyridinesSustainable; Access to stereo-defined piperidines. rsc.orgacs.org
Asymmetric ReductionImine Reductases (IREDs)Asymmetric reduction of cyclic iminesHigh optical purity of amine products. rsc.org

Diastereoselective Synthesis of 2,4-Disubstituted Piperidine Scaffolds

For analogs of this compound that contain an additional substituent, controlling the relative stereochemistry between the two centers (diastereoselectivity) is crucial. A highly diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control of the reaction's selectivity simply by altering the order of the reaction sequence. rsc.orgnih.gov This strategy relies on the conformational biases of N-acylpiperidine intermediates, where allylic strain (A1,3) governs the ground state conformation and dictates the stereochemical outcome of subsequent reactions. rsc.org This approach provides access to both cis and trans diastereomers, offering a powerful platform for creating diverse piperidine scaffolds for drug discovery. nih.govsynthesisspotlight.com

Radical cyclization presents another effective method for synthesizing 2,4-disubstituted piperidines. rsc.org The cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically yields trans piperidines with moderate diastereoselectivity. However, a remarkable enhancement in diastereoselectivity (up to 99:1) can be achieved by using tris(trimethylsilyl)silane (B43935) as the radical mediator. This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer. rsc.org

Derivatization Strategies for the this compound Core

Once the chiral core of this compound is synthesized, it can be further modified or derivatized to explore structure-activity relationships. The nitrogen atom of the piperidine ring is a common site for such modifications.

N-Arylation and N-Alkylation Approaches

N-Alkylation of the piperidine nitrogen is a straightforward and common derivatization. Standard methods include reaction with an alkyl halide (such as bromide or iodide) in the presence of a base like potassium carbonate (K2CO3) or N,N-diisopropylethylamine. nih.gov To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to ensure the piperidine remains in excess. nih.gov Another classic method is the Eschweiler-Clarke reaction, which installs a methyl group using formaldehyde (B43269) and formic acid. organic-chemistry.org

N-Arylation , the formation of a bond between the piperidine nitrogen and an aryl group, typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose. thieme-connect.com This reaction couples amines with aryl halides or triflates and has been successfully applied to the coupling of piperidines with various (hetero)aryl bromides using a palladium-carbene complex as a precatalyst and sodium tert-butoxide as the base. thieme-connect.com

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. wikipedia.org While traditional Ullmann conditions often require harsh conditions, modern protocols use soluble copper catalysts with various ligands, allowing the reaction to proceed under much milder temperatures. wikipedia.orgnih.govorganic-chemistry.org Ligands such as 1,2-cyclohexanediamine (B1199290) or pipecolinic acid in combination with a copper(I) source can effectively catalyze the N-arylation of a wide range of nitrogen heterocycles, including piperidine, with aryl halides. researchgate.netorganic-chemistry.org These copper-catalyzed methods provide a valuable and often more economical alternative to palladium-based systems. organic-chemistry.org

DerivatizationMethodReagentsKey FeaturesReference
N-AlkylationDirect AlkylationAlkyl halide, Base (e.g., K2CO3)Straightforward, common modification. nih.gov
N-AlkylationEschweiler-ClarkeFormaldehyde, Formic AcidSpecific for N-methylation. organic-chemistry.org
N-ArylationBuchwald-HartwigPd-catalyst, Ligand, Base, Aryl halide/triflateBroad scope, highly efficient for C-N bond formation. thieme-connect.com
N-ArylationUllmann CondensationCu-catalyst, Ligand, Base, Aryl halideEconomical alternative to Pd-catalysis, milder modern protocols available. wikipedia.orgresearchgate.netorganic-chemistry.org

Functionalization of the Piperidine Ring and Fluorophenyl Moiety

The strategic modification of the this compound scaffold is crucial for developing analogs with tailored properties. Functionalization can be directed at either the piperidine ring or the fluorophenyl moiety, with modern synthetic methods offering remarkable control over site-selectivity and stereoselectivity.

Piperidine Ring Functionalization:

Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine core, avoiding the need for pre-functionalized starting materials. The site of functionalization can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are particularly effective. For instance, the use of an N-Boc protecting group with a rhodium catalyst like Rh₂(R-TCPTAD)₄ directs functionalization to the C2 position. nih.govresearchgate.net Conversely, employing an N-brosyl (Bs) group with a catalyst such as Rh₂(R-TPPTTL)₄ also achieves C2 substitution, often with high diastereoselectivity. nih.govresearchgate.net The ability to functionalize the C4 position can be achieved by using N-α-oxoarylacetyl-piperidines in conjunction with specific rhodium catalysts, which overrides the electronic preference for the C2 position. nih.govresearchgate.net

Another sophisticated strategy involves the kinetic resolution of racemic 2-arylpiperidines. This method can be applied to 2-aryl-4-methylenepiperidines, which contain a versatile functional group handle. whiterose.ac.uk Using a chiral base system, such as n-BuLi and (-)-sparteine, one enantiomer is selectively deprotonated and can be subsequently trapped with an electrophile. whiterose.ac.uk The remaining enantioenriched piperidine can then be functionalized. The 4-methylene group itself serves as a synthetic handle, allowing for a variety of transformations to introduce diverse substituents at the 4-position. whiterose.ac.uk

The table below summarizes catalyst systems for the site-selective functionalization of the piperidine ring.

Target PositionNitrogen Protecting GroupCatalyst SystemOutcomeReference
C2N-BocRh₂(R-TCPTAD)₄C-H insertion to generate 2-substituted analogs. nih.govresearchgate.net
C2N-Bs (Brosyl)Rh₂(R-TPPTTL)₄Highly diastereoselective C-H insertion. nih.govresearchgate.net
C4N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C-H insertion to produce 4-substituted analogs. nih.govresearchgate.net

Fluorophenyl Moiety Functionalization:

The 4-fluorophenyl group is generally stable, with the fluorine atom enhancing metabolic robustness by blocking a common site of oxidative metabolism. nih.gov However, it can be a site for modification, typically through nucleophilic aromatic substitution (SNAr) reactions, although this is challenging on a simple fluorophenyl ring and often requires activation by additional electron-withdrawing groups. More commonly, functionalization involves synthesizing the core structure using already modified phenyl precursors. For example, the synthesis of piperidine-derived thiosemicarbazones has been achieved by reacting piperidine with various substituted benzaldehydes, including 4-fluorobenzaldehyde (B137897), demonstrating how diversity in the aryl moiety is introduced from the start. nih.gov

Modular and Efficient Synthetic Approaches

The demand for libraries of chiral 2-arylpiperidine analogs for structure-activity relationship (SAR) studies has driven the development of modular and efficient synthetic routes.

A modular approach allows for the easy assembly of the final molecule from different building blocks. One such strategy involves the reaction of piperidine with 4-fluorobenzaldehyde to form an intermediate which is then coupled with various thiosemicarbazides, yielding a range of N-substituted thiosemicarbazones. nih.gov This method demonstrates how different components can be systematically varied. Another powerful modular method is the enantioselective synthesis from chiral lactams. nih.govrsc.org In this approach, achiral aryl-δ-oxoacids are cyclized with a chiral auxiliary like (R)-phenylglycinol to create a chiral bicyclic lactam intermediate. nih.govrsc.org This intermediate can then be manipulated to produce either the (R)- or (S)-enantiomer of the desired 2-arylpiperidine, showcasing an enantiodivergent synthesis. nih.govrsc.org

Efficiency in synthesis is addressed by minimizing step counts and maximizing yield and stereoselectivity. Continuous flow protocols represent a significant advancement in this area. A highly diastereoselective continuous flow process has been developed for the rapid synthesis of α-chiral piperidines. nih.gov This method utilizes readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, allowing for the production of various functionalized piperidines in high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. nih.gov Such flow processes are scalable and demonstrate considerable utility for producing drug precursors efficiently. nih.gov

The table below highlights key features of different efficient and modular synthetic strategies.

Synthetic StrategyKey FeaturesTypical OutcomeReference
Enantioselective Synthesis from Chiral LactamsUse of a chiral auxiliary; enantiodivergent potential.High enantiomeric purity for (R)- or (S)-2-arylpiperidines. nih.govrsc.org
Continuous Flow ProtocolRapid reaction times (minutes); scalable; high diastereoselectivity.>80% yield, >90:10 dr for α-substituted piperidines. nih.gov
Modular CouplingStepwise assembly from different building blocks (e.g., piperidine, aldehyde, thiosemicarbazide).Systematic generation of analog libraries. nih.gov
Reductive Hydroamination/CyclizationIntramolecular cascade reaction of alkynes.Forms the piperidine ring in a single transformation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2s 2 4 Fluorophenyl Piperidine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 2-arylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the piperidine (B6355638) core. Structure-activity relationship (SAR) studies have revealed critical insights into the molecular features required for potent interaction with biological targets like the dopamine (B1211576) (DAT) and serotonin (B10506) (5-HT) transporters.

Research into a series of 3,4-disubstituted piperidines, which are truncated analogues of potent tropane-based DAT inhibitors, demonstrates that modifications significantly impact potency and selectivity. nih.gov For instance, in a series of methyl 1-methyl-4-arylpiperidine-3-carboxylates, the nature of the aryl group is a key determinant of activity. While many potent compounds in this class feature a naphthyl substituent, the principles of substitution are broadly applicable. The introduction of specific substituents can tune the compound's preference for DAT, the serotonin transporter (SERT), or the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

Generally, for DAT inhibitors based on a piperidine scaffold, the presence and position of a halogen on the phenyl ring can be critical. The 4-fluoro substitution, as seen in the parent compound, is often favorable. Further modifications, such as adding other groups to the phenyl ring or altering substituents on the piperidine nitrogen, can lead to a wide range of activities. For example, removal of a methyl group from the piperidine nitrogen in some series has been shown to enhance activity at the 5-HT transporter. nih.govresearchgate.net

Compound/ModificationTarget(s)Key SAR Finding
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate DAT, 5-HTTFound to be a highly potent ligand at both DAT (Ki = 21 nM) and 5-HTT (Ki = 7.6 nM). nih.gov
Nitrogen Demethylation 5-HTTRemoval of the N-methyl group in certain piperidine series can increase affinity for the serotonin transporter. nih.gov
Aryl Substituent DAT, 5-HTT, NETThe choice of the aryl group (e.g., phenyl, naphthyl) and its substitution pattern dramatically influences potency and selectivity across monoamine transporters. nih.gov

Stereochemical Impact on Ligand-Target Interactions and Selectivity

Stereochemistry is a paramount factor governing the biological activity of 2-(4-fluorophenyl)piperidine (B1364552) derivatives. The three-dimensional arrangement of atoms dictates how a ligand fits into the binding pocket of its target protein, influencing both its affinity and its selectivity for different transporters or receptor subtypes.

Studies on related arylpiperidines have consistently shown that different stereoisomers exhibit distinct pharmacological profiles. nih.govresearchgate.net For example, in a series of naphthyl-substituted piperidines, isomers with different stereochemistry at positions 3 and 4 of the piperidine ring display varying degrees of selectivity for DAT, SERT, and NET. researchgate.net The absolute configuration of the piperidine monomer is a tool that can be used to tailor the activity and selectivity of these compounds.

Specifically for 2-arylpiperidines, the chirality at the C2 position, which bears the 4-fluorophenyl group, is fundamental. The (S)-enantiomer is often found to be significantly more potent or to possess a different selectivity profile compared to the (R)-enantiomer. This enantioselectivity is a hallmark of specific ligand-receptor interactions, where one enantiomer achieves a more optimal orientation and set of contacts within the binding site. Research on arylpiperidinylquinazolines as inhibitors of the vesicular monoamine transporter 2 (VMAT2) has also highlighted that these compounds are bioenantioselective and biodiastereoselective, meaning that their biological activity is highly dependent on their specific stereoisomeric form. nih.gov

Compound SeriesStereochemical FeatureImpact on Activity/Selectivity
Naphthyl-substituted Piperidines Differing stereochemistry at C3 and C4Isomers show different degrees of selectivity for DAT, 5-HTT, and NET. researchgate.net
Arylpiperidinylquinazolines Enantiomers and DiastereomersCompounds demonstrate high bioenantioselectivity and biodiastereoselectivity for VMAT2. nih.gov
2-Azabicyclo[3.2.1]octane Scaffolds Chiral Pool SynthesisThe synthesis approach is designed to produce specific stereoisomers to target the κ-opioid receptor. unipa.it

Scaffold Modifications and Bioisosteric Replacements for Enhanced Properties

A prominent example is the bioisosteric replacement of a piperazine (B1678402) ring with a piperidine ring in a series of modafinil-based DAT inhibitors. nih.govnih.gov Metabolite identification studies revealed that the piperazine moiety was a primary site of metabolic breakdown. Substituting it with a piperidine ring resulted in analogues with significantly improved metabolic stability in liver microsomes while maintaining high affinity for DAT. nih.govnih.gov This strategy successfully addressed a key liability of the earlier lead compounds.

More radical scaffold modifications involve replacing the piperidine ring entirely. Azaspiro[3.3]heptane structures have been proposed as novel piperidine bioisosteres. enamine.netenamine.netresearchgate.net These spirocyclic systems are designed to mimic the three-dimensional shape of piperidine but are less susceptible to degradation by metabolic enzymes. enamine.net For instance, 1-azaspiro[3.3]heptane has been shown to have similar basicity and lipophilicity to piperidine but with enhanced metabolic stability, making it a promising next-generation scaffold for drug design. enamine.netresearchgate.net

Original Scaffold/GroupBioisosteric ReplacementAdvantage of Replacement
Piperazine PiperidineImproved metabolic stability in liver microsomes while retaining high DAT affinity. nih.govnih.gov
Piperidine 2-Azaspiro[3.3]heptaneMimics piperidine shape while improving solubility and reducing metabolic degradation. enamine.netenamine.net
Piperidine 1-Azaspiro[3.3]heptaneSimilar physicochemical properties to piperidine but with superior metabolic stability compared to 2-azaspiro[3.3]heptane. researchgate.net
Amide Linker 1,2,3-Triazole LinkerMaintained high receptor affinity and selectivity while significantly improving metabolic stability by replacing the hydrolyzable amide bond. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets.

For piperidine derivatives, QSAR models have been developed to predict activity at various targets, including the dopamine transporter. scispace.comnih.gov These models are built using a set of known compounds (a training set) and their measured biological activities. Structural descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, topological), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are then used to create an equation that links these descriptors to activity. scispace.commdpi.com

The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation procedures. mdpi.com Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (Q²), which assesses the model's internal predictivity. mdpi.com A high Q² value (typically > 0.5) indicates a reliable and robust model. Once validated, these models can provide valuable insights into the structural features that are either beneficial or detrimental to biological activity, facilitating the rational design of more potent and selective derivatives. scispace.com

Monoamine Transporter (Dopamine, Serotonin, Norepinephrine) Affinities and Selectivity

Comprehensive searches of scientific literature and databases have not yielded specific data on the binding affinities of (2S)-2-(4-fluorophenyl)piperidine for the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). While research has been conducted on various N-substituted and more complex analogs of 2-phenylpiperidine, the affinity and selectivity profile for the parent compound this compound remains uncharacterized in publicly available literature. Studies on related compounds, such as certain 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine derivatives, have shown high affinity and selectivity for the dopamine transporter, but these molecules are structurally distinct from this compound. nih.govnih.govacs.orgacs.orgnih.gov

Receptor Binding Profiling (e.g., Serotonin Receptors, Dopamine Receptors)

There is a lack of specific data on the binding profile of this compound at serotonin and dopamine receptors. Research on related, but structurally different, molecules provides some context. For instance, certain N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been shown to possess high affinity and selectivity for D2 dopamine receptors. nih.gov Additionally, some 4-phenylpiperidine-2-carboxamide analogs have been identified as positive allosteric modulators of the serotonin 5-HT2C receptor. nih.gov However, these findings cannot be directly extrapolated to this compound.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Tyrosinase, Monoamine Oxidase, Glutaminyl Cyclase, Kinases)

No specific studies detailing the inhibitory activity of this compound against dihydrofolate reductase, tyrosinase, monoamine oxidase, glutaminyl cyclase, or various kinases have been found in the available scientific literature. Research has been conducted on other piperidine derivatives, for example, showing that some act as tyrosinase inhibitors, but these are not the specific compound of interest.

Other Biological Targets (e.g., Equilibrative Nucleoside Transporters)

There is no direct evidence to suggest that this compound interacts with equilibrative nucleoside transporters (ENTs). Studies on more complex molecules, such as analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), have demonstrated inhibitory effects on ENTs, with some selectivity for ENT2. frontiersin.orgpolyu.edu.hk These compounds contain a fluorophenylpiperazine moiety, which is structurally different from 2-(4-fluorophenyl)piperidine.

Ligand-Target Binding Kinetics and Thermodynamics

Due to the absence of identified specific biological targets with measurable binding affinity for this compound, no studies on its ligand-target binding kinetics or thermodynamics are available. The principles of ligand binding thermodynamics are well-established in drug discovery for characterizing the forces driving drug-target interactions, but they have not been applied to this specific compound in the published literature. amazonaws.comnih.govnih.govunizar.es

Conclusion

(2S)-2-(4-fluorophenyl)piperidine stands as a testament to the power of rational drug design, where the careful consideration of a core scaffold, stereochemistry, and strategic functionalization leads to compounds with significant therapeutic potential. The ongoing research into this molecule and its fluorinated analogs continues to expand our understanding of structure-activity relationships and provides a rich foundation for the discovery of novel and improved medicines. The convergence of the privileged piperidine (B6355638) scaffold with the unique properties of fluorine and the specificity of the (2S) configuration ensures that this chemical entity will remain an area of active investigation for years to come.

Computational and Biophysical Approaches in 2s 2 4 Fluorophenyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a protein target. For derivatives of (2S)-2-(4-fluorophenyl)piperidine, docking studies are instrumental in understanding how this scaffold can be optimized to enhance binding affinity and selectivity for a specific biological target.

Research on structurally related piperidine (B6355638) compounds has demonstrated the utility of this approach. For instance, in studies of piperidine-based ligands targeting the sigma-1 receptor (S1R), molecular docking has been used to elucidate the binding modes of various derivatives. nih.gov These computational analyses have revealed key interactions, such as the formation of salt bridges between the protonated piperidine nitrogen and acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126) within the receptor's binding pocket. nih.gov Furthermore, π-cation interactions between the ionized nitrogen of the piperidine ring and aromatic residues such as phenylalanine (Phe107) are often identified as crucial for stabilizing the ligand-protein complex. nih.gov

In the case of a 4-fluorophenyl-substituted piperidine derivative, docking studies have shown that the orientation of the molecule within the binding site can be significantly altered compared to its non-fluorinated analogue. nih.gov The introduction of the fluorine atom can lead to a different binding pose, which may result in reduced affinity if it disrupts favorable interactions. nih.gov For example, while a benzylpiperidine might form a hydrogen bond with a key residue, the 4-fluorophenyl derivative might adopt a conformation that moves the critical functional groups too far for this interaction to occur. nih.gov

Interactive Table: Example of Molecular Docking Results for Piperidine Derivatives at the Sigma-1 Receptor. nih.gov

CompoundStructureS1R Ki (nM)Key Interactions Observed in Docking
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2Salt bridge with Glu172 and Asp126, π-cation with Phe107, H-bond with Glu172
2 Shorter alkyl linker analogue of 1 24Salt bridge with Glu172, π-cation with Phe107, H-bond with Glu172
5 4-fluorophenyl-substituted derivativeWeak affinityAltered binding pose compared to unsubstituted analogue

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the system over time. For this compound, MD simulations can be used to refine the static poses obtained from molecular docking and to assess the stability of the key interactions identified. nih.gov These simulations can reveal, for example, whether a hydrogen bond observed in a docked pose is maintained throughout the simulation, or if the ligand undergoes significant conformational changes within the binding site. nih.gov

The conformational analysis of the this compound scaffold itself is also of great importance. The piperidine ring can exist in two primary chair conformations, with the 2-aryl substituent in either an axial or an equatorial position. The preferred conformation can have a profound impact on the molecule's biological activity, as it dictates the spatial orientation of the pharmacophoric groups. nih.govacs.org

ADMET Prediction and Pharmacokinetic Modeling (Preclinical Context)

In the preclinical phase of drug discovery, computational models are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For this compound and its derivatives, in silico ADMET prediction can help to identify potential liabilities early on, saving time and resources. nih.govnih.gov

Various software platforms and web-based tools are available to predict a wide range of pharmacokinetic and toxicological parameters. nih.govclinmedkaz.org These predictions are based on the chemical structure of the molecule and are derived from large datasets of experimentally determined properties.

Key ADMET Parameters Predicted In Silico:

Absorption: Parameters such as human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein (P-gp) substrate/inhibitor potential are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (Vd) help to understand how the compound will distribute throughout the body.

Metabolism: The models can predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes. This is crucial for assessing the potential for drug-drug interactions.

Excretion: Parameters related to renal clearance can be estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., AMES test), carcinogenicity, and potential for cardiotoxicity (e.g., hERG inhibition).

Pharmacokinetic (PK) modeling in a preclinical context involves integrating in vitro and in silico data to simulate the concentration-time profile of a drug in different species. This can involve allometric scaling from animal data to predict human PK parameters such as clearance (CL) and volume of distribution. acs.org

Interactive Table: Example of In Silico ADMET Predictions for Piperidine Derivatives. nih.gov

PropertyPredicted Value for Derivative 15aPredicted Value for Derivative 15bDesirable Range
Human Intestinal Absorption (%) 93.492.8> 80%
Blood-Brain Barrier Permeability (logBB) -0.45-0.52-1 to 0.5 for CNS drugs
CYP2D6 Inhibitor NoNoNo
hERG I Inhibitor NoNoNo
AMES Toxicity Non-mutagenNon-mutagenNon-mutagen

De Novo Ligand Design and Virtual Screening

Computational techniques are not only used to analyze existing compounds but also to design new ones. De novo ligand design algorithms can generate novel molecular structures that are predicted to bind to a specific target. nih.gov Starting from a seed fragment or within the constraints of a binding pocket, these programs can build new molecules with desirable properties. The this compound scaffold can be used as a starting point or a building block in such design processes. researchgate.net

Virtual screening is another powerful computational method used to identify potential hits from large compound libraries. researchgate.net This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active compound is used as a template to search for structurally similar molecules. In structure-based virtual screening, a library of compounds is docked into the binding site of a protein target, and the compounds are ranked based on their predicted binding affinity. The this compound core is a common motif in many compound libraries used for virtual screening. acs.org

Biophysical Techniques for Binding Characterization

While computational methods are predictive, biophysical techniques provide experimental validation of ligand-protein interactions and are essential for confirming the binding of this compound derivatives to their targets.

Several biophysical methods can be employed to characterize binding:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. It can be used to determine the kinetics (association and dissociation rates) and affinity (K_D) of ligand binding in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify which parts of the ligand are in close contact with the protein and can provide information on the binding interface.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. nih.gov An increase in the melting temperature of the protein in the presence of the ligand indicates target engagement. nih.gov

Fluorine NMR (¹⁹F NMR): The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly powerful tool. mit.edu The ¹⁹F chemical shift is highly sensitive to the local environment, and changes in the ¹⁹F NMR spectrum upon addition of a target protein can provide direct evidence of binding and information about the binding event. mit.edu

These biophysical techniques are crucial for validating the hits identified through computational methods and for providing the detailed quantitative data needed for lead optimization.

Metabolic Investigations of 2s 2 4 Fluorophenyl Piperidine Derivatives Preclinical Research

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The initial step in evaluating the metabolic susceptibility of (2S)-2-(4-fluorophenyl)piperidine derivatives involves assessing their stability in in vitro systems that mimic the metabolic environment of the liver. The primary models for this are liver microsomes and hepatocytes. nuvisan.com Microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism. mercell.com Hepatocytes, being intact liver cells, provide a more comprehensive metabolic picture by containing both phase I and phase II enzymes, as well as transporters. nuvisan.com

In a typical assay, the parent compound is incubated with either liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) for a defined period. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.commercell.com

Preclinical studies on compounds structurally related to the this compound core have demonstrated the utility of these assays. For instance, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine (B6355638) system in a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines led to a significant improvement in metabolic stability when tested in rat liver microsomes. nih.gov Similarly, investigations into a series of 4-azaindole-2-piperidine derivatives for Chagas disease involved the use of mouse and human S9 liver fractions to identify metabolic liabilities. dndi.org These studies underscore the importance of the piperidine core's substitution pattern in dictating metabolic stability.

Table 1: Representative In Vitro Metabolic Stability Data for Piperidine Derivatives

Compound/SeriesIn Vitro SystemSpeciesFindingReference
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analoguesRat Liver MicrosomesRatImproved metabolic stability compared to piperazine analogues. nih.gov
4-Azaindole-2-piperidine derivative (Compound 5)S9 Liver FractionMouse, HumanShowed 50% turnover in mouse S9 after 1 hour, versus only 4% in human S9, indicating species differences in metabolism. dndi.org
3,5-diaryl-2-aminopyrazine seriesHuman Liver MicrosomesHumanDemonstrated good in vitro metabolic stability. researchgate.net

This table is for illustrative purposes based on findings from related compound series.

Identification of Major Metabolic Pathways and Metabolites (Preclinical)

Following the assessment of metabolic stability, the next crucial step is to identify the major metabolic pathways and the structures of the resulting metabolites. This is typically achieved by incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry.

For piperidine-containing compounds, several metabolic pathways are common. These include:

Oxidation: Hydroxylation of the piperidine ring or its substituents is a frequent metabolic route. For example, metabolite identification studies on a 4-azaindole-2-piperidine derivative revealed that oxidation of an isopropyl moiety was the primary metabolic pathway in mice. dndi.org

N-dealkylation: If the piperidine nitrogen is substituted, cleavage of this substituent is a common metabolic transformation.

Ring Opening: While less common, the piperidine ring itself can undergo oxidative cleavage.

In more complex molecules containing a piperidine moiety, multiple transformations can occur. For instance, the metabolic profiling of the antimalarial drug OZ439, which has a complex polycyclic structure, showed initial monohydroxylation at various positions and N-oxidation of a morpholine (B109124) ring (structurally related to piperidine), followed by secondary reactions leading to dihydroxylated metabolites. nih.gov

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450, Hydrolases)

Identifying the specific enzymes responsible for the metabolism of a drug candidate is critical for predicting potential drug-drug interactions and understanding inter-individual variability in patients. The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.govmdpi.com

Reaction phenotyping studies are conducted to pinpoint the specific CYP isoforms involved. These studies may use a panel of recombinant human CYP enzymes or specific chemical inhibitors of different CYP isoforms in incubations with human liver microsomes.

For piperidine-type structures, several CYP isoforms are commonly implicated. Studies on the phenothiazine (B1677639) neuroleptic thioridazine, which contains a piperidine ring, demonstrated the involvement of multiple CYPs. CYP1A2 and CYP3A4 were found to be the primary enzymes for 5-sulfoxidation and N-demethylation, whereas CYP2D6 was the main catalyst for mono- and di-2-sulfoxidation. researchgate.net In the case of the antimalarial agent OZ439, reaction phenotyping clearly indicated that CYP3A4 is the principal enzyme responsible for its metabolism. nih.gov Given that CYP3A4 and CYP2D6 metabolize a large percentage of clinically used drugs, assessing the interaction of this compound derivatives with these enzymes is a key part of preclinical profiling. mdpi.com

Metabolism-Guided Design for Enhanced Pharmacokinetic Properties

The insights gained from metabolic stability, metabolite identification, and enzyme characterization studies are invaluable for medicinal chemists. This knowledge allows for a "metabolism-guided" approach to drug design, where new analogues are rationally designed to overcome metabolic liabilities, thereby enhancing their pharmacokinetic properties.

A key strategy in metabolism-guided design is to block or modify the identified "metabolic soft spots" in a molecule. If a particular position is found to be susceptible to hydroxylation, for example, chemists might introduce a fluorine atom or another group at that site to prevent oxidation. This was the rationale in the study of 4-azaindole-2-piperidine derivatives, where modifications were made to the site of metabolic oxidation in an attempt to improve stability. dndi.org

Another successful approach involves modifying the core scaffold of the molecule. As previously mentioned, the replacement of a metabolically labile piperazine ring with a more stable piperidine ring in a series of DAT inhibitors is a prime example of this strategy. nih.gov This modification led to analogues with improved metabolic stability, a critical step toward identifying a viable drug candidate. The development of advanced drug candidates like the antimalarial OZ439 also heavily relies on understanding metabolic pathways to build predictive pharmacokinetic models, which are essential for its clinical development. nih.gov By iteratively applying the cycle of metabolic testing and chemical modification, researchers can optimize the pharmacokinetic profile of this compound derivatives, increasing their potential for successful clinical development.

Advanced Analytical Methodologies for Research on 2s 2 4 Fluorophenyl Piperidine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC, GC)

Chromatographic methods are fundamental for the separation and quantification of (2S)-2-(4-fluorophenyl)piperidine from reaction mixtures, synthetic intermediates, and potential metabolites. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for the analysis of non-volatile and thermally labile compounds like phenylpiperidine derivatives. These methods offer high resolution and sensitivity. The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase.

For related piperidine (B6355638) derivatives, analytical HPLC analyses are often performed with C18 columns. nih.gov The mobile phase typically consists of a mixture of water (often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) (MeCN). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components. nih.gov UPLC, a refinement of HPLC, uses smaller particle size columns to achieve faster separations and higher resolution.

Gas Chromatography (GC): GC is a highly sensitive technique suitable for volatile compounds. While piperidine itself is volatile, derivatives like this compound may require derivatization to increase their volatility and thermal stability for GC analysis. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. google.comunodc.org Headspace GC is a particularly useful technique for detecting volatile impurities, such as residual piperidine, in a sample matrix. google.com The method involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC system. google.com

Table 1: Illustrative HPLC and GC Parameters for Analysis of Piperidine Derivatives This table presents typical conditions used for the analysis of related piperidine compounds, which can be adapted for this compound.

TechniqueColumnMobile Phase / Carrier GasGradient / Temperature ProgramFlow RateDetectorReference
HPLCGemini C18 (5 μm, 250 x 4.6 mm)A: 0.1% TFA in Water B: Acetonitrile (MeCN)Gradient: 5% to 95% B over 8 min1.0 mL/minUV-VIS (210, 254, 280 nm) nih.gov
GC-MSZebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film)HeliumInjector: 280°C Oven Program: 100°C (1 min hold), ramp to 320°C at 20°C/min, hold for 5 min1.0 mL/minMass Spectrometer (EI) nih.gov
Headspace GCDB-624 or similarHigh Purity NitrogenInjector: 120-300°C Column: 40-200°C0.2 - 10 mL/minFlame Ionization Detector (FID) google.com

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, FTIR, X-ray Diffraction)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For fluorinated compounds, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring (typically in the δ 7.0-7.5 ppm region) and the aliphatic protons of the piperidine ring (in the δ 1.5-3.5 ppm region). The proton at the chiral center (C2) would appear as a distinct multiplet.

¹³C NMR: The carbon spectrum would show signals for the six carbons of the fluorophenyl ring and the five carbons of the piperidine ring. The C-F coupling constants are a key diagnostic feature.

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing structural confirmation. For the related compound 4-fluoro-2-phenyl-1-tosylpiperidine, the ¹⁹F NMR signal appears around δ -177 ppm for the cis isomer. amazonaws.com

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of a molecule. When coupled with GC (GC-MS) or LC (LC-MS), it is a powerful tool for identification. nih.gov In Electron Ionization (EI) mode, this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (179.23 g/mol ). Characteristic fragmentation would involve cleavage of the piperidine ring and loss of fragments from the phenyl ring. For example, phenylpiperazine derivatives often show a base peak corresponding to the loss of a C₂H₄N fragment from the piperazine (B1678402) ring. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretch (Aromatic): Bands typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands typically just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic band in the 1000-1400 cm⁻¹ region.

Table 2: Expected Spectroscopic Data for the this compound Moiety This table summarizes the expected ranges and characteristics for key spectroscopic signals based on data from analogous structures.

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zCommentReference
¹H NMRAromatic Protons (C₆H₄F)δ 7.0 - 7.5 ppmTwo sets of multiplets (AA'BB' system) due to fluorine coupling. rsc.org
¹H NMRPiperidine Protons (C₅H₁₀N)δ 1.5 - 3.5 ppmComplex multiplets corresponding to axial and equatorial protons. chemicalbook.com
¹³C NMRAromatic Carbon (C-F)δ ~162 ppm (d)Large one-bond carbon-fluorine coupling (¹JCF ≈ 245 Hz). rsc.org
¹⁹F NMRAr-Fδ -110 to -180 ppmShift is dependent on substitution and solvent. Cis/trans isomers in related compounds show distinct signals. amazonaws.com
Mass Spec (EI)Molecular Ion [M]⁺m/z 179Corresponds to the exact mass of C₁₁H₁₄FN. amazonaws.com
FTIRN-H Stretch3300 - 3500 cm⁻¹Characteristic of a secondary amine. nih.gov
FTIRC-F Stretch1000 - 1400 cm⁻¹Strong absorption typical for aryl fluorides. researchgate.net

Chiral Analytical Methods for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical. Chiral HPLC is the most widely used technique for this purpose. csfarmacie.cznih.gov

The separation of enantiomers can be achieved through two main strategies:

Indirect Method: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. eijppr.com

Direct Method: This is the more common approach, which involves the use of a Chiral Stationary Phase (CSP). nih.goveijppr.com The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and widely used for the separation of a broad range of chiral compounds, including piperidine derivatives. mdpi.comsigmaaldrich.com

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. Typical mobile phases consist of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol). asianpubs.org The determination of enantiomeric excess is performed by integrating the peak areas of the two separated enantiomers. Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, also represents a powerful technique for enantioseparation. nih.govmdpi.com

Table 3: Chiral HPLC Separation Conditions for Piperidine-Related Compounds This table provides examples of successful chiral separations for related amine compounds, illustrating the types of columns and mobile phases that could be effective for this compound.

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
2-Piperidinemethanamine (derivatized)CHI-DMB Analytical Columnn-Hexane : Ethanol (85:15 v/v)1.0 mL/minUV (Photodiode Array) asianpubs.org
Chiral Pyridazin-3(2H)-onesChiralpak AD-H (Amylose derivative)n-Hexane : 2-Propanol (varying ratios)0.5 - 1.0 mL/minUV (230 nm) sigmaaldrich.com
Chiral AminesCellulose-ODHn-Hexane : Isopropanol (90:10)1.0 mL/minUV (254 nm) mdpi.com
Chiral AminesCellulose-LUX-3n-Hexane : Isopropanol (95:5)1.0 mL/minUV (254 nm) mdpi.com

Future Perspectives and Emerging Research Directions for 2s 2 4 Fluorophenyl Piperidine

Development of Novel Analogs with Improved Potency and Selectivity

A primary focus of future research is the rational design and synthesis of novel analogs of (2S)-2-(4-fluorophenyl)piperidine with enhanced potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies are pivotal in this effort, guiding the modification of the core piperidine (B6355638) structure to optimize interactions with specific receptors or enzymes.

One area of intense investigation is the development of ligands for the dopamine (B1211576) transporter (DAT), where piperidine analogs have shown high affinity. nih.gov By systematically altering the N-substituent of the piperidine ring, researchers aim to fine-tune the selectivity for DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). nih.gov For example, the synthesis of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine resulted in a compound with subnanomolar affinity for DAT and significant selectivity. nih.gov

Furthermore, the design of analogs extends to targeting other receptors, such as the mu-opioid receptor (MOR). Based on the structure of active metabolites of existing drugs, novel 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs have been synthesized and evaluated, with some compounds demonstrating high potency and selectivity as MOR agonists. nih.gov These studies highlight the importance of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, in determining binding affinity and selectivity. nih.gov

The development of spiro[chromene-2,4′-piperidine]s represents another innovative approach, leading to the identification of potent and selective 5-HT2C receptor partial agonists. nih.gov These findings open avenues for creating G protein-biased agonists, which could offer enhanced efficacy and reduced side effects for treating conditions like anxiety-related disorders. nih.gov

Table 1: Examples of this compound Analogs and their Research Focus
Analog ClassTargetResearch GoalReference
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidinesDopamine Transporter (DAT)Improve affinity and selectivity for DAT. nih.gov
3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-olsMu-Opioid Receptor (MOR)Develop potent and selective MOR agonists. nih.gov
Spiro[chromene-2,4′-piperidine]s5-HT2C ReceptorDiscover G protein-biased partial agonists. nih.gov
Thiazolo[5,4-d]pyrimidine derivativesAdenosine A2A ReceptorDevelop potent and selective inverse agonists. mdpi.com

Exploration of New Therapeutic Areas and Biological Targets

The versatility of the piperidine scaffold allows for its application in a wide range of therapeutic areas. ijnrd.org Researchers are continuously exploring new biological targets for derivatives of this compound, moving beyond its traditional applications.

One promising area is in the development of inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov Chemical modifications of a lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, have yielded analogs with significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in treating skin pigmentation disorders and melanoma. nih.gov

Another emerging target is carbonic anhydrase (CA), an enzyme implicated in conditions like glaucoma and cancer. nih.gov The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has produced compounds that inhibit various human CA isoforms at nanomolar concentrations, with some showing high selectivity for cancer-related isoforms. nih.gov These findings suggest that piperidine derivatives could be developed as novel treatments for certain types of cancer.

The broad pharmacological potential of piperidine derivatives also includes anti-cancer, anti-inflammatory, antiviral, and antimicrobial activities. ijnrd.orgmdpi.com For instance, certain piperidine-containing compounds are being investigated for their potential in Alzheimer's therapy and as analgesics. ijnrd.org The ability of the piperidine moiety to be incorporated into diverse molecular frameworks makes it a valuable component in the design of drugs for a multitude of diseases. researchgate.net

Application of Advanced Synthetic and Computational Technologies

The future of research on this compound will be significantly shaped by advancements in synthetic and computational chemistry. Modern synthetic methodologies are enabling more efficient and diverse production of piperidine derivatives. mdpi.com Techniques such as multicomponent reactions, catalytic hydrogenation, and photochemical methods are streamlining the synthesis process, making it faster and more cost-effective. mdpi.com

Computational tools are playing an increasingly crucial role in the design and optimization of novel analogs. Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of new compounds, guiding the synthetic efforts towards the most promising candidates. nih.gov For example, these computational approaches have been used to propose the mechanism of activation of the mu-opioid receptor by a highly selective agonist. nih.gov

Furthermore, computational studies, including structural analysis, are employed to clarify the binding interactions of piperidine derivatives with their targets. nih.gov This detailed understanding at the molecular level is invaluable for the rational design of next-generation compounds with improved properties. The combination of advanced synthesis and computational modeling accelerates the drug discovery pipeline, from initial hit identification to lead optimization.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of this compound and its analogs requires the integration of multiple layers of biological data. The field of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex mechanisms of action of these compounds. nih.govnih.gov

By integrating data from different omics levels, researchers can gain a more complete picture of how a drug affects cellular processes. nih.gov This approach can help in identifying not only the primary target of a compound but also its downstream effects on various biological pathways. For instance, integrating genomic and transcriptomic data can reveal how a compound's interaction with its target leads to changes in gene expression. nih.gov

The application of multi-omics data integration is particularly relevant in complex diseases like cancer, where it can help in identifying molecular subtypes and personalizing treatment strategies. nih.goved.ac.uk For derivatives of this compound being investigated as anti-cancer agents, multi-omics analysis could provide crucial insights into their efficacy and potential biomarkers for patient stratification. nih.gov This integrated approach moves beyond a single-target perspective and embraces the complexity of biological systems, ultimately leading to a more profound understanding of the therapeutic potential and mechanisms of action of these important chemical entities. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(4-fluorophenyl)piperidine with high enantiomeric purity?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, introducing the 4-fluorophenyl group to a pre-functionalized piperidine scaffold under inert conditions (e.g., nitrogen atmosphere) using palladium-catalyzed cross-coupling reactions. Enantiomeric purity can be achieved via chiral HPLC or enzymatic resolution .
  • Key Steps :

  • Protection of the piperidine nitrogen (e.g., Boc protection).
  • Fluorophenyl group introduction via Suzuki-Miyaura coupling.
  • Deprotection and purification via recrystallization or chromatography.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolves absolute configuration (e.g., as in fluorinated pyridine derivatives ).
  • Chiroptical methods : Circular dichroism (CD) and optical rotation measurements.
  • NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability Profile :

  • Acidic/alkaline conditions : Degradation observed at extremes (pH < 2 or > 10), with fluorophenyl group hydrolysis as a major pathway.
  • Thermal stability : Stable up to 150°C; decomposition products include fluorobenzene derivatives .
    • Storage : Store under inert gas (argon) at –20°C to prevent oxidation .

Q. How can researchers screen for initial biological activity of this compound?

  • Assays :

  • Receptor binding : Radioligand displacement assays targeting CNS receptors (e.g., σ or dopamine receptors due to piperidine’s structural similarity to known ligands) .
  • Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce racemization?

  • Strategies :

  • Asymmetric hydrogenation : Use of chiral ligands (e.g., BINAP-Ru complexes) to minimize racemization during piperidine ring formation .
  • Flow chemistry : Continuous synthesis under controlled conditions to enhance reproducibility .
    • Data Table : Comparison of Methods
MethodYield (%)Enantiomeric Excess (%)Reference
Chiral HPLC resolution65–75>99
Asymmetric catalysis80–8592–95

Q. How should researchers address contradictions in toxicity data for this compound derivatives?

  • Approach :

  • Cross-validation : Compare in silico predictions (e.g., ProTox-II) with in vitro assays (e.g., Ames test for mutagenicity) .
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS, focusing on fluorophenyl oxidation products .

Q. What structural modifications to this compound enhance binding to specific pharmacological targets?

  • SAR Insights :

  • Fluorine position : 4-F substitution on phenyl enhances lipophilicity and target affinity (e.g., for serotonin receptors) .
  • Piperidine substitution : N-Methylation reduces CNS penetration, while hydroxylation increases solubility .
    • Case Study : Derivatives with para-fluoro and meta-methoxy groups showed 10-fold higher σ1 receptor affinity .

Q. What experimental designs are recommended for studying the metabolic pathways of this compound in hepatic models?

  • Protocol :

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors.
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
    • Key Findings : Major metabolites include 4-fluorophenyl-hydroxy-piperidine and N-oxide derivatives .

Q. How can researchers differentiate enantiomer-specific effects of this compound in vivo?

  • Methods :

  • Pharmacokinetic studies : Compare plasma half-life and tissue distribution of (2S) vs. (2R) enantiomers in rodent models .
  • Behavioral assays : Test enantiomers in models of pain (e.g., tail-flick test) to identify stereoselective efficacy .

Data Contradiction Analysis

  • Example : Discrepancies in reported cytotoxicity values may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using ISO-certified cell lines (e.g., HEK293) and validate via orthogonal assays (e.g., MTT and LDH release) .

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(2S)-2-(4-fluorophenyl)piperidine
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Reactant of Route 2
(2S)-2-(4-fluorophenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.